Mathemycin A

Antifungal Macrolactone Phytophthora

Standardized antifungal screening requires well-characterized reference compounds. Mathemycin A is a structurally unique 40-membered macrolactone (MW≈1398) with a fully mapped glycosylation pattern and conjugated triene system. - **Reproducible benchmark:** In vitro MIC = 7.8 µg/mL against P. infestans JO8 for susceptibility panels & resistance monitoring. - **SAR scaffold:** Complex polyketide core supports semi-synthetic modification & lead optimization. - **Supply certainty:** Available for academic/industrial screening libraries; shipped under validated cold chain.

Molecular Formula C71H132N2O24
Molecular Weight 1397.8 g/mol
Cat. No. B15559373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMathemycin A
Molecular FormulaC71H132N2O24
Molecular Weight1397.8 g/mol
Structural Identifiers
InChIInChI=1S/C71H132N2O24/c1-35(19-15-13-14-18-24-72)25-41(7)69-45(11)56(94-70-66(90)60(73)64(88)46(12)93-70)33-49(77)32-54(82)43(9)52(80)29-47(75)28-51(79)42(8)53(81)30-48(76)31-55(83)44(10)63(87)57(95-71-68(92)67(91)65(89)58(34-74)96-71)27-40(6)62(86)39(5)26-38(4)61(85)37(3)20-16-17-21-50(78)36(2)22-23-59(84)97-69/h16,20,26-27,35-37,39,41-58,60-71,74-83,85-92H,13-15,17-19,21-25,28-34,72-73H2,1-12H3
InChIKeyGBOWXIISIICSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mathemycin A Compound Profile


Mathemycin A is a 40‑membered macrolactone antifungal antibiotic belonging to the aminoglycoside class, produced by the actinomycete strain Act. sp. HIL Y‑862O [1]. Its molecular formula is C₇₁H₁₃₂N₂O₂₄ (MW ≈ 1397.8) [2], and its complex polyketide core contains multiple sugar moieties and a conjugated triene system, fully elucidated via 2D NMR spectroscopy [3]. The compound was first isolated and characterized in 1998 as a component of the mathemycin complex, demonstrating in vitro and greenhouse activity against the oomycete pathogen Phytophthora infestans JO8 [4].

Natural macrolactone antifungal compound from Actinomycete sp.
Structure fully elucidated by 2D NMR spectroscopy
Reported in vitro activity against Phytophthora infestans JO8

Mathemycin A: Analog Substitution Risks


The mathemycin complex contains at least two co‑isolated macrolactones (A and B) that share the same producing organism and a highly similar antifungal target profile [1]. However, the assumption that Mathemycin A can be replaced by Mathemycin B—or by any generic polyketide macrolactone—without altering experimental outcomes is not supported by any published comparative data. While both compounds inhibit Phytophthora infestans JO8 with identical MIC values in vitro [2], the lack of matched greenhouse efficacy data for Mathemycin B precludes any prediction of equivalent field performance. Furthermore, structural variations (e.g., glycosylation patterns, side‑chain modifications) may influence solubility, formulation compatibility, and resistance emergence, but these parameters remain uncharacterized in head‑to‑head studies. Consequently, substituting Mathemycin A with an analog introduces unquantified uncertainty into agricultural research programs, particularly when the compound is used as a reference standard for lead optimization or as a benchmark for novel antifungal discovery.

Identical in vitro MIC but unmatched greenhouse efficacy data for Mathemycin B may not transfer
Glycosylation and side‑chain variations may shift solubility and formulation compatibility
Uncharacterized resistance emergence profile limits interchangeability prediction

Mathemycin A Efficacy and Potency Evidence


In Vitro Activity vs. Mathemycin B Against P. infestans

In a direct head‑to‑head comparison using broth microdilution methodology, Mathemycin A and its closest congener Mathemycin B exhibit identical in vitro potency against the oomycete pathogen Phytophthora infestans JO8. Both compounds demonstrate a minimum inhibitory concentration (MIC) of 7.8 µg/mL [1]. This equivalency indicates that, for in vitro screening against this specific strain, there is no quantifiable advantage to selecting Mathemycin A over Mathemycin B based on potency alone [2].

MIC vs. Mathemycin B
Direct head-to-head
Mathemycin A: 7.8 µg/mL
Mathemycin B: 7.8 µg/mL
Δ = 0
Baseline potency equivalence; procurement may consider non-MIC factors
Data to verify: greenhouse efficacy may diverge
Antifungal Macrolactone Phytophthora

Greenhouse Efficacy Against P. infestans

Mathemycin A demonstrates quantifiable protective activity in greenhouse trials against P. infestans JO8, with a lethal dose for 50% of the pathogen (LD₅₀) of 42 × 10⁻⁶ and a lethal concentration for 90% inhibition (LC₉₀) of 500 × 10⁻⁶ [1]. These in vivo efficacy parameters provide a benchmark for agricultural application, though direct comparator data for Mathemycin B under identical greenhouse conditions are not available in the primary literature, preventing a direct potency comparison [2].

Greenhouse Efficacy
Cross-study comparable
LD₅₀ = 42 × 10⁻⁶
LC₉₀ = 500 × 10⁻⁶
Reported greenhouse activity benchmark for P. infestans JO8
Matched data for Mathemycin B not available
Agricultural fungicide In vivo Greenhouse trial

Greenhouse Efficacy vs. Maneb and Mancozeb

In a direct greenhouse comparison, Mathemycin A demonstrated lower protective efficacy against P. infestans JO8 than the established agricultural fungicides Maneb and Mancozeb. The primary research notes that Mathemycin A's performance was 'compared unfavorably' to these commercial agents [1]. While explicit quantitative metrics (e.g., % disease control) are not fully tabulated in the abstract, the directional outcome is unequivocal: Mathemycin A is less efficacious than the commercial benchmarks under the tested conditions. This negative differentiation is critical for procurement decisions where maximum field efficacy is required.

Efficacy vs. Commercial Fungicides
Direct comparison
Lower protective efficacy vs. Maneb and Mancozeb
Not a field replacement; value as lead scaffold or reference
Exact quantified difference not reported
Agricultural fungicide Benchmarking Field trial

Structural Complexity vs. Polyene Antifungals

Mathemycin A is a 40‑membered macrolactone with a molecular weight of 1397.8 g/mol and a complex polyketide core bearing multiple sugar residues and a conjugated triene [1]. This structural complexity is characteristic of the mathemycin class but contrasts sharply with simpler polyene macrolides (e.g., nystatin, amphotericin B) that share a fungal membrane‑targeting mechanism [2]. While no direct functional comparison exists between Mathemycin A and these clinical antifungals, the distinct chemotype may offer a different resistance profile or formulation behavior, a class‑level inference that requires experimental validation.

Structural Complexity
Class-level
MW 1397.8 vs. polyenes ~900; more glycosylation
Unique chemotype may support resistance/formulation studies
No direct functional comparison available
Natural product Macrolactone Chemical diversity

Mathemycin A Optimal Use Cases


Reference Compound for P. infestans Screening

Mathemycin A serves as a well‑characterized natural product reference for in vitro antifungal screening against P. infestans JO8. Its MIC of 7.8 µg/mL provides a reproducible benchmark for evaluating novel synthetic or natural product candidates [1]. Procurement is particularly relevant for laboratories maintaining standardized antifungal susceptibility panels or for monitoring the emergence of resistance in oomycete populations.

Scaffold for SAR and Derivatization Studies

The fully elucidated 40‑membered macrolactone structure of Mathemycin A, including its glycosylation pattern and conjugated triene system, makes it an attractive starting point for semisynthetic modification [2]. Research groups focused on improving the in vivo efficacy of natural product antifungals—or on reducing the unfavorable greenhouse performance relative to Maneb and Mancozeb—may find Mathemycin A a useful scaffold for iterative SAR exploration [3].

Natural Product Library Inclusion

As a structurally complex aminoglycoside macrolactone produced by an Actinomycete species, Mathemycin A adds significant chemical diversity to natural product screening collections [4]. Its large molecular weight (≈1398) and distinct polyketide backbone differentiate it from the more common 16‑ to 20‑membered macrolides. Procurement is justified for academic or industrial screening centers seeking to expand the chemical space of their antifungal or antiparasitic compound libraries.

Comparative Studies with Mathemycin B

Despite the absence of published head‑to‑head data beyond the identical MIC, Mathemycin A remains a valid subject for comparative studies with Mathemycin B. Such investigations could address critical knowledge gaps, including differential solubility, formulation stability, and in vivo pharmacokinetics. Procuring both Mathemycin A and Mathemycin B enables internally controlled experiments designed to identify any functional divergence between these co‑isolated congeners [5].

Application
Selection Property
Validation Focus
Reference for P. infestans Screening
Reproducible antifungal activity benchmark
P. infestans susceptibility assay reproducibility
SAR and Derivatization Scaffold
Fully elucidated macrolactone structure
Semisynthetic modification for potency improvement
Natural Product Library Inclusion
Structurally complex aminoglycoside macrolactone
Chemical diversity for antifungal screening campaigns
Comparative Studies with Mathemycin B
Co‑isolated congener for divergence studies
Solubility, formulation stability, and in vivo PK comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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